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Compound Name: 5-Pyrrolidinomethyluridine

Cat. No.: B15219009 Get Quote

5-Pyrrolidinomethyluridine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Pyrrolidinomethyluridine is a modified pyrimidine nucleoside, belonging to a class of

compounds that are of significant interest in medicinal chemistry and drug development. As an

analogue of the natural nucleoside uridine, its structural modifications are anticipated to confer

unique biological activities. Modifications at the C5 position of the uracil base are known to

influence properties such as metabolic stability, enzyme-substrate interactions, and antiviral or

anticancer activity. This technical guide provides a detailed overview of the chemical structure

and stereochemistry of 5-Pyrrolidinomethyluridine, based on established principles of

nucleoside chemistry and spectroscopic data from closely related analogues.

Chemical Structure
5-Pyrrolidinomethyluridine consists of two primary moieties: a pyrimidine base (uracil) and a

β-D-ribofuranose sugar. The defining feature of this molecule is the substitution at the C5

position of the uracil ring with a pyrrolidinomethyl group. This substituent is attached to the C5

carbon of the uracil base via a methylene bridge.
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The core structure is uridine, which is composed of a uracil ring linked to a ribose sugar via a β-

N1-glycosidic bond. The atoms of the uracil base are numbered 1 to 6, and the carbons of the

ribose sugar are numbered 1' to 5'. The pyrrolidinomethyl group is a five-membered saturated

nitrogen-containing ring (pyrrolidine) attached to a methylene (-CH2-) group.

Caption: Chemical structure of 5-Pyrrolidinomethyluridine.

Stereochemistry
The stereochemistry of 5-Pyrrolidinomethyluridine is primarily determined by the chiral

centers present in the β-D-ribofuranose moiety. The ribose sugar has four stereocenters at the

C1', C2', C3', and C4' positions. In naturally occurring uridine and its derivatives, the ribose is in

the D-configuration, and the glycosidic bond is in the β-configuration. This means that the uracil

base is on the same side of the furanose ring as the C5' hydroxymethyl group when the ring is

depicted in a Haworth projection.

The attachment of the pyrrolidinomethyl group at the C5 position of the uracil ring does not

introduce a new stable chiral center. While the nitrogen atom of the pyrrolidine ring can be

considered a transient stereocenter, it undergoes rapid pyramidal inversion at room

temperature, leading to a single observable species in solution.

The conformation of the ribose ring can be described by its pucker, which is typically either C2'-

endo or C3'-endo. These two conformations are in equilibrium, and the preferred pucker can be

influenced by substituents on the sugar or the base. For most C5-substituted uridines, the

conformational equilibrium of the sugar is not significantly altered compared to the parent

uridine.[1]

The orientation of the uracil base relative to the ribose sugar is described by the glycosidic

torsion angle (χ). The two most common conformations are syn and anti. In the anti

conformation, the C6 atom of the uracil ring is positioned over the ribose ring, while in the syn

conformation, the O2 atom is above the sugar ring. For uridine and its C5-substituted

derivatives, the anti conformation is generally favored.

Data Presentation
As no direct experimental data for 5-Pyrrolidinomethyluridine has been published, the

following tables provide representative quantitative data based on values reported for closely
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related 5-alkylaminomethyl-uridine derivatives and the parent uridine molecule. These values

are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton Chemical Shift (ppm)

H-6 ~ 7.8

H-1' ~ 5.9

H-2' ~ 4.3

H-3' ~ 4.2

H-4' ~ 4.1

H-5', 5'' ~ 3.8, 3.7

-CH₂- (exocyclic) ~ 3.5

Pyrrolidine CH₂ (α to N) ~ 2.7

Pyrrolidine CH₂ (β to N) ~ 1.9

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
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Carbon Chemical Shift (ppm)

C-2 ~ 152

C-4 ~ 167

C-5 ~ 112

C-6 ~ 142

C-1' ~ 90

C-2' ~ 74

C-3' ~ 70

C-4' ~ 84

C-5' ~ 61

-CH₂- (exocyclic) ~ 50

Pyrrolidine C (α to N) ~ 54

Pyrrolidine C (β to N) ~ 24

Experimental Protocols
The synthesis of 5-Pyrrolidinomethyluridine can be achieved through a Mannich reaction,

which is a three-component condensation involving an active hydrogen compound (uridine), an

aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[2]

Proposed Synthesis of 5-Pyrrolidinomethyluridine via
Mannich Reaction
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Caption: Proposed synthetic workflow for 5-Pyrrolidinomethyluridine.

Detailed Protocol:

Reaction Setup: In a round-bottom flask, dissolve uridine (1 equivalent) in a suitable solvent,

such as a mixture of water and ethanol.

Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (e.g.,

37% in water, 1.2 equivalents) followed by pyrrolidine (1.2 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and

maintain stirring. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).[2]

Work-up and Purification: After the reaction is complete (typically after several hours), cool

the mixture to room temperature. The solvent is then removed under reduced pressure. The

resulting residue can be purified by column chromatography on silica gel, eluting with a

gradient of dichloromethane and methanol to afford the pure 5-Pyrrolidinomethyluridine.

Structural Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15219009?utm_src=pdf-body-img
https://www.benchchem.com/product/b15219009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142899/
https://www.benchchem.com/product/b15219009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15219009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Two-dimensional NMR experiments such as COSY, HSQC, and

HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

X-ray Crystallography:

Crystal Growth: Grow single crystals of 5-Pyrrolidinomethyluridine suitable for X-ray

diffraction. This can be achieved by slow evaporation of a saturated solution of the

compound in a suitable solvent or solvent mixture (e.g., water/ethanol).

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a

single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα

radiation).[3]

Structure Solution and Refinement: Process the collected diffraction data to determine the

unit cell parameters and space group. The crystal structure can then be solved using direct

methods and refined to obtain the precise atomic coordinates, bond lengths, and bond

angles.[3]

Conclusion
5-Pyrrolidinomethyluridine is a fascinating uridine analogue with potential applications in

various fields of biomedical research. This guide has provided a comprehensive overview of its

chemical structure and stereochemistry, based on established chemical principles and data

from related compounds. The proposed synthetic and analytical protocols offer a solid

foundation for researchers interested in exploring the properties and potential applications of

this and other C5-modified nucleosides. Further experimental studies are warranted to fully

elucidate the precise structural and biological characteristics of 5-Pyrrolidinomethyluridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15219009?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2688420/
https://www.benchchem.com/product/b15219009?utm_src=pdf-body
https://www.benchchem.com/product/b15219009?utm_src=pdf-body
https://www.benchchem.com/product/b15219009?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15219009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure
and Function - PMC [pmc.ncbi.nlm.nih.gov]

2. Multicomponent reactions in nucleoside chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3. Crystallization and preliminary X-ray diffraction analysis of Salmonella typhimurium uridine
phosphorylase complexed with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Chemical structure and stereochemistry of 5-
Pyrrolidinomethyluridine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15219009#chemical-structure-and-stereochemistry-
of-5-pyrrolidinomethyluridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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